![molecular formula C14H20N4O2 B2841454 N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cyclopropanecarboxamide CAS No. 1448124-72-8](/img/structure/B2841454.png)
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives has been synthesized and characterized using various spectral techniques . Another study reported the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed . For example, the molecular formula of “N-(4,6-dimethylpyrimidin-2-yl)morpholine-4-carboximidamide” is C11H17N5O, with an average mass of 235.286 Da and a monoisotopic mass of 235.143311 Da .Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied . For instance, a series of 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives showed antibacterial activities against different bacterial strains . Another study reported a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, the compound “N-(4,6-dimethylpyrimidin-2-yl)morpholine-4-carboximidamide” has a molecular formula of C11H17N5O, an average mass of 235.286 Da, and a monoisotopic mass of 235.143311 Da .Aplicaciones Científicas De Investigación
- Researchers have investigated their effects on specific cancer types, such as leukemia, breast cancer, and lung cancer. Some pyrimidine-based drugs (e.g., imatinib, Dasatinib, and nilotinib) are well-established treatments for leukemia .
- N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cyclopropanecarboxamide may exhibit antimicrobial activity against bacteria, fungi, and parasites. Its structural features make it an interesting candidate for drug development in infectious disease treatment .
- Pyrimidine derivatives have been investigated for their anti-inflammatory and analgesic properties. These compounds may modulate inflammatory pathways and alleviate pain .
- Some pyrimidine-based molecules, including N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cyclopropanecarboxamide, have shown promise as cardiovascular agents. They may impact blood pressure, vascular relaxation, and other cardiovascular functions .
- Researchers have explored novel synthetic methodologies to improve the druglikeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of pyrimidine-containing compounds. These efforts aim to enhance their pharmacological profiles .
Anticancer Activity
Antimicrobial Properties
Anti-Inflammatory and Analgesic Effects
Cardiovascular Applications
ADMET Properties and Druglikeness
Molecular Docking Studies
Mecanismo De Acción
While the specific mechanism of action for “N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cyclopropanecarboxamide” is not available, similar compounds have shown promising biological activity. For instance, ‘N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)nicotinamide’ is used in drug discovery and development, and its unique structure offers exciting possibilities for advancing knowledge in the field. Another compound showed high affinity to the TrmD inhibitor’s binding site according to docking studies results .
Propiedades
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-9-12(17-13(19)11-3-4-11)10(2)16-14(15-9)18-5-7-20-8-6-18/h11H,3-8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJWHQNZHPABQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cyclopropanecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.